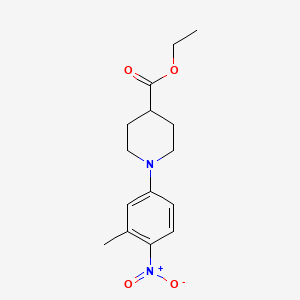
Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) on the benzene ring, which is attached to the piperidine ring via an ethyl ester linkage.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate typically involves the following steps:
Nitration: The starting material, 3-methylbenzene, undergoes nitration to introduce the nitro group, forming 3-methyl-4-nitrobenzene.
Piperidine Formation: The nitrobenzene derivative is then reacted with piperidine to form the piperidine ring.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to produce the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions: Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Piperidine derivatives with amine groups.
Substitution Products: Various substituted piperidines and esters.
科学研究应用
Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism by which Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring can interact with enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate: Similar structure but lacks the methyl group on the benzene ring.
Ethyl 1-(3-methyl-4-nitrobenzene)-3-piperidinecarboxylate: Similar structure but with a different position of the nitro group.
Uniqueness: Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate is unique due to the presence of both the nitro group and the methyl group on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
ethyl 1-(3-methyl-4-nitrophenyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-15(18)12-6-8-16(9-7-12)13-4-5-14(17(19)20)11(2)10-13/h4-5,10,12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSLSTZLVNMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860393.png)

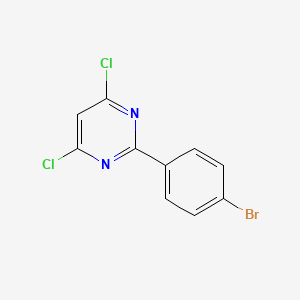
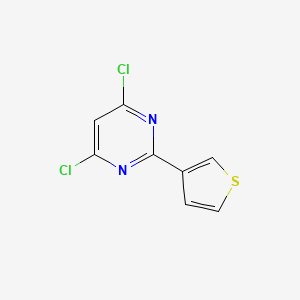
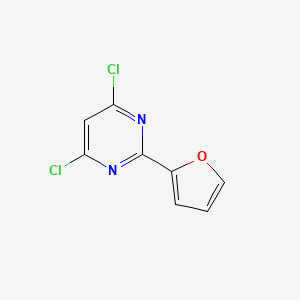
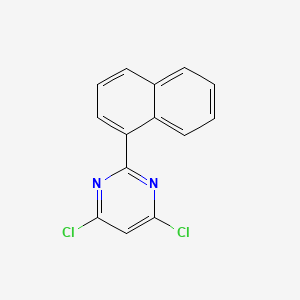

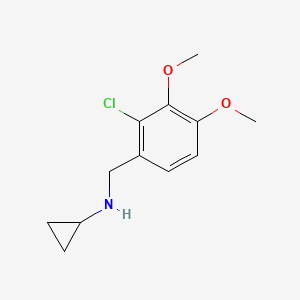
amine](/img/structure/B7860438.png)
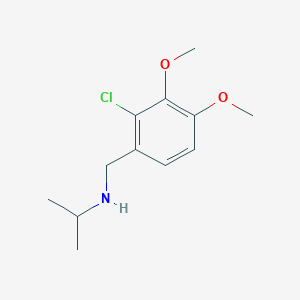
![N-[1-(2-Amino-ethyl)-piperidin-4-yl]-acetamide](/img/structure/B7860445.png)
![2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7860449.png)
![Methyl 1-[(2,5-difluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7860455.png)
![Methyl 2-[(ethylcarbamoyl)amino]propanoate](/img/structure/B7860463.png)
